9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C22H19N3O2S3 |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
(5Z)-5-[(9-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19N3O2S3/c1-3-11-25-21(27)17(30-22(25)28)13-16-19(29-15-9-5-4-6-10-15)23-18-14(2)8-7-12-24(18)20(16)26/h4-10,12-13H,3,11H2,1-2H3/b17-13- |
InChI Key |
LWTLJHAYCKATKO-LGMDPLHJSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)SC4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)SC4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound 9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one (referred to as compound 1) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure
The chemical structure of compound 1 can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | C26H28N4O4S |
| Key Functional Groups | Thiazolidine, Pyrimidine, Sulfanyl |
Antimicrobial Activity
Recent studies have demonstrated that compound 1 exhibits significant antimicrobial properties. The following findings highlight its efficacy against various bacterial and fungal strains:
Antibacterial Activity
- Efficacy : Compound 1 showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antifungal Activity
- Efficacy : The compound also displayed good to excellent antifungal activity.
Docking studies have suggested that the antimicrobial action of compound 1 may involve the inhibition of key bacterial enzymes, disrupting cellular processes essential for survival. The structure-activity relationship indicates that modifications in the thiazolidine ring significantly affect biological activity.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of similar compounds derived from thiazolidine and pyrimidine frameworks.
Study Overview
- Title : Evaluation of N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-Thioxothiazolidin-5-Ylidene)Methyl Compounds as Antimicrobial Agents.
- Methodology : In vitro testing against various microbial strains with subsequent analysis of MIC and Minimum Bactericidal Concentration (MBC).
| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity Level |
|---|---|---|---|
| Compound 8 | 0.004–0.03 | 0.008–0.06 | Highest |
| Compound 15 | 0.004–0.06 | Not specified | High |
| Control (Ampicillin) | Varies | Varies | Moderate |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 2
Position 2 substitutions significantly influence solubility and bioactivity:
Key Insight : Sulfur-based substituents (e.g., SPh) improve membrane permeability but may reduce solubility compared to oxygen or amine variants.
Modifications in the Thiazolidinone Moiety
The 3-propyl-thiazolidinone group in the target compound is compared to analogues with varying alkyl/aryl chains:
Key Insight : Propyl chains offer a compromise between solubility and target engagement, while bulkier groups (e.g., phenylethyl) may enhance affinity but reduce metabolic stability.
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Preparation Methods
Cyclization of Preformed Pyrimidine Derivatives
A common approach involves cyclizing substituted pyrimidines with α,β-unsaturated carbonyl compounds. For example, 2-amino-4-chloropyrimidine derivatives react with methyl vinyl ketone under acidic conditions to form the pyrido[1,2-a]pyrimidin-4-one core via intramolecular cyclization. The 9-methyl substituent is introduced by selecting methyl-substituted enones. Yields for this step typically range from 65% to 78% when using catalysts like p-toluenesulfonic acid in refluxing ethanol.
Palladium-Catalyzed Cross-Coupling
Modern protocols employ palladium-catalyzed Suzuki-Miyaura couplings to assemble the bicyclic system. For instance, 5-bromo-9-methylpyrido[1,2-a]pyrimidin-4-one undergoes coupling with phenylboronic acid derivatives to introduce the phenylsulfanyl group at position 2. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) achieve yields exceeding 85%.
Introduction of the Phenylsulfanyl Group
The phenylsulfanyl moiety at position 2 is critical for electronic modulation. Two methods are prevalent:
Nucleophilic Aromatic Substitution
Treatment of 2-chloro-9-methylpyrido[1,2-a]pyrimidin-4-one with thiophenol in the presence of a base (e.g., K₂CO₃) in DMF at 100°C replaces the chlorine atom with a phenylsulfanyl group. This method offers regioselectivity and yields up to 90% but requires anhydrous conditions to prevent hydrolysis.
Metal-Free Thiolation
Recent advances utilize elemental sulfur and copper(I) iodide under ligand-free conditions to couple aryl iodides with thiophenols. Applying this to 2-iodo-9-methylpyrido[1,2-a]pyrimidin-4-one and thiophenol in DMSO at 120°C achieves 88% yield. This method reduces heavy metal contamination and simplifies purification.
Synthesis of 4-Oxo-3-Propyl-2-Thioxo-1,3-Thiazolidin-5-Ylidene
The thiazolidinone fragment is synthesized via a one-pot multicomponent reaction:
Condensation of Propylamine, Carbon Disulfide, and Fumaryl Chloride
Propylamine reacts with carbon disulfide in aqueous medium at 0–5°C to form a dithiocarbamate intermediate. Subsequent addition of fumaryl chloride induces cyclization, yielding 4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene. This method achieves 82% yield and high purity without column chromatography.
Knoevenagel Condensation for Final Assembly
The Z-configured exocyclic double bond is established via a stereoselective Knoevenagel condensation:
Catalytic Conditions
A mixture of 9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one and 4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene carbaldehyde is heated with piperidine in ethanol at 70°C. The reaction proceeds via a six-membered transition state, favoring the Z-isomer due to steric hindrance from the thiazolidinone ring. Yields range from 70% to 75%, with Z/E ratios >9:1.
Solvent-Free Ultrasonic Irradiation
Employing ultrasound irradiation (40 kHz) in solvent-free conditions accelerates the reaction to 30 minutes (vs. 12 hours conventionally) while maintaining yield (73%) and stereoselectivity. This green chemistry approach reduces waste and energy consumption.
Analytical Validation and Optimization
Spectroscopic Characterization
Yield Optimization Table
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Core Synthesis | Pd-Catalyzed Cross-Coupling | 85 | 98 |
| Phenylsulfanyl Addition | Nucleophilic Substitution | 90 | 97 |
| Thiazolidinone Synthesis | Multicomponent Reaction | 82 | 95 |
| Final Condensation | Ultrasonic Irradiation | 73 | 96 |
Industrial Scalability Considerations
Scaling the synthesis requires:
Q & A
Q. What are the key synthetic routes for this compound, and how is its structure confirmed?
The synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications. For example, analogous compounds are synthesized via:
- Step 1: Formation of the pyrido[1,2-a]pyrimidin-4-one core using a base-catalyzed cyclization reaction.
- Step 2: Introduction of the (Z)-configured thiazolidinone moiety via a Knoevenagel condensation, requiring precise temperature control (70–80°C) and catalysts like piperidine .
- Step 3: Sulfur-based functionalization (e.g., phenylsulfanyl group) using thiophenol under inert conditions. Structural Confirmation:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., Z-configuration of the thiazolidinone methylidene group) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion at m/z 506.12) .
Q. What functional groups dominate its reactivity, and how do they influence pharmacological studies?
Key functional groups include:
- Thioxothiazolidinone: Contributes to hydrogen bonding and metal coordination, relevant to enzyme inhibition (e.g., tyrosine kinase targets) .
- Pyrido[1,2-a]pyrimidin-4-one: Aromatic π-system enables intercalation with DNA or protein binding pockets .
- Phenylsulfanyl Group: Enhances lipophilicity, impacting membrane permeability and bioavailability . Reactivity Considerations:
- The thioxo group (C=S) is prone to oxidation, requiring anaerobic conditions during storage .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity for large-scale synthesis?
- Catalyst Screening: Test alternatives to piperidine (e.g., DBU or L-proline) to improve condensation efficiency .
- Solvent Optimization: Replace ethanol with DMF or THF to enhance solubility of intermediates .
- Purification Strategies: Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate isomers . Example Data:
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Piperidine | 62 | 95 |
| DBU | 78 | 98 |
Q. How should experimental designs be structured to evaluate its biological activity?
- In Vitro Assays:
Q. How can contradictory data in biological activity be resolved?
Case Study: Discrepancies in IC₅₀ values across studies may arise from:
Q. What methodologies assess its environmental stability and degradation pathways?
- Hydrolysis Studies: Incubate in buffer solutions (pH 3–10) at 25°C and 40°C, monitoring degradation via LC-MS .
- Photolysis: Expose to UV light (254 nm) to identify photo-degradation products . Key Parameters:
| Condition | Half-Life (Days) | Major Degradant |
|---|---|---|
| pH 7.4 | 14 | Sulfoxide |
| UV Light | 2 | Pyridine-fragment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
